molecular formula C18H28N2O2 B1376222 (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 198895-99-7

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1376222
CAS No.: 198895-99-7
M. Wt: 304.4 g/mol
InChI Key: XKSYUMRCBPYFNT-CABCVRRESA-N
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Description

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1638744-26-9) is a chiral piperazine derivative widely used as an intermediate in pharmaceutical synthesis. Its tert-butyl carbamate group and benzyl substituent enhance steric protection and modulate reactivity during multi-step syntheses. This compound has been employed in the development of hepatitis C virus (HCV) NS5A inhibitors, as demonstrated by Theravance, Inc., where it served as a key precursor in coupling reactions . Purity grades for commercial batches typically range from 95% to 98%, though production has been discontinued in recent years .

Properties

IUPAC Name

tert-butyl (2S,5R)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYUMRCBPYFNT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136815
Record name 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-26-9
Record name 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,5R)-2,5-dimethyl-4-(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

The compound (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1638744-26-9) is a piperazine derivative notable for its complex structure and potential biological activities. This compound features a benzyl group, two methyl groups, and a tert-butyl ester functional group, which contribute to its pharmacological properties. The stereochemistry of the compound plays a crucial role in its interactions with biological targets.

The chemical formula of (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester is C18H28N2O2C_{18}H_{28}N_{2}O_{2} with a molecular weight of 304.43 g/mol. It is characterized as an off-white solid with a purity of approximately 96% .

Structural Features

PropertyDescription
IUPAC Nametert-butyl (2S,5R)-4-benzyl-2,5-dimethyl-1-piperazinecarboxylate
InChI KeyXKSYUMRCBPYFNT-CABCVRRESA-N
Physical FormOff White Solid

Antidepressant Activity

Research indicates that piperazine derivatives can act as serotonin receptor modulators. This suggests that (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester may exhibit antidepressant properties by influencing serotonin pathways.

Antimicrobial Properties

Similar compounds in the piperazine class have demonstrated antibacterial and antifungal activities. The presence of the benzyl group may enhance these properties, making this compound a candidate for further investigation in antimicrobial applications.

Central Nervous System (CNS) Activity

The compound may interact with various CNS receptors, potentially influencing neurotransmitter systems. This interaction is significant for developing treatments for neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Small modifications in the structure can lead to significant changes in pharmacological effects. For instance, variations in substituents can alter receptor affinity and selectivity .

Study on Antidepressant Effects

A study evaluated the effects of various piperazine derivatives on serotonin receptors. The findings indicated that compounds structurally similar to (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester exhibited varying degrees of receptor binding affinity and efficacy in preclinical models of depression.

Antimicrobial Activity Assessment

In vitro studies have shown that piperazine derivatives possess antimicrobial activity against several bacterial strains. For instance, derivatives with similar structural motifs demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. Such findings highlight the potential of (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester as an antimicrobial agent.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(4-Benzylpiperazin-1-yl)ethanoneBenzyl group on piperazineExhibits analgesic properties
1-(3-Chlorobenzyl)piperazineChlorobenzene substitutionPotential antipsychotic effects
1-(Phenethyl)piperazinePhenethyl group attachedKnown for stimulant-like effects

These compounds illustrate how variations in substituents can lead to different biological activities and therapeutic potentials. The unique combination of structural features in (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester may offer distinct advantages over these analogs in specific applications.

Comparison with Similar Compounds

Comparison with Stereoisomers and Structural Analogues

Stereoisomeric Variants

The stereochemistry of the piperazine ring significantly influences pharmacological activity and synthetic utility. Key stereoisomers include:

Compound CAS No. Stereochemistry Molecular Weight Key Properties/Applications
(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester 1638744-26-9 (2S,5R) 304.43 HCV NS5A inhibitor precursor; discontinued due to supply chain constraints .
(2S,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester 1932399-62-6 (2S,5S) 304.43 Structurally analogous but with distinct spatial orientation; used in kinase inhibitor research. Currently out of stock .
(2R,5S)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester 431062-00-9 (2R,5S) 304.43 Density: 1.035 g/cm³; predicted boiling point: 380.7°C. Potential use in peptide coupling .
(2R,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester 1932790-00-5 (2R,5R) 304.43 Similar molecular weight but distinct reactivity; under evaluation for antiviral applications .

Key Observations :

  • The (2S,5R) configuration is critical for HCV drug synthesis, as its spatial arrangement aligns with target protein binding pockets .
  • The (2S,5S) isomer, though structurally similar, lacks efficacy in HCV models, highlighting the importance of stereochemical precision .

Functional Analogues in Piperazine Carboxylate Esters

Substituent Variations
Compound CAS No. Substituents Applications
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester - Methanesulfonyl, formyl Intermediate in reductive amination for neuroactive drug candidates .
4-(3,5-Dihydroxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester 847375-10-4 3,5-Dihydroxybenzyl Enhanced solubility in polar solvents; explored in kinase inhibitor design .
(2S,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester 548762-66-9 No benzyl group Simpler backbone for combinatorial chemistry; lower steric hindrance .

Key Observations :

  • Methanesulfonyl and dihydroxybenzyl groups improve electrophilicity and hydrogen-bonding capacity, respectively, expanding utility in divergent syntheses .
  • Removal of the benzyl group (CAS: 548762-66-9) reduces molecular complexity, favoring high-yield reactions .

Stability and Reactivity

  • Thermal Stability : The (2R,5S) isomer (CAS: 431062-00-9) has a higher predicted boiling point (380.7°C) compared to other stereoisomers, suggesting superior thermal resilience .
  • Acid Sensitivity : The tert-butyl carbamate group in all variants is acid-labile, enabling deprotection under mild conditions (e.g., HCl), as seen in Theravance’s synthesis of dihydrochloride salts .

Commercial Availability and Challenges

  • Supply Constraints : Stereoisomers such as (2S,5S) and (2R,5R) variants face intermittent availability due to low demand and synthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

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